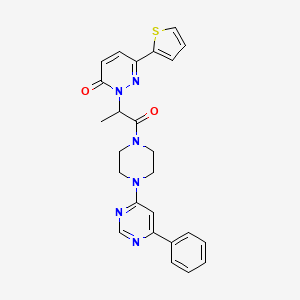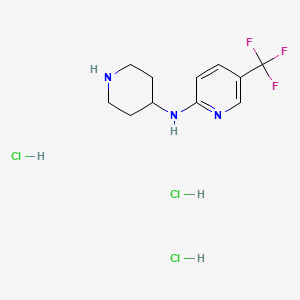
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride” is a chemical compound with the molecular formula C11H17Cl3F3N3. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also contains a pyridine ring, which is an aromatic six-membered ring containing one nitrogen atom. The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar amine and pyridine groups suggest that this compound would have some degree of water solubility. The trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride serves as a versatile precursor in the synthesis of complex heterocyclic compounds. For instance, Peixoto et al. (2010) demonstrated its utility in the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, which are crucial for the synthesis of nicotine and its analogs. This process showcases the compound's applicability in creating structurally diverse molecules for further chemical exploration and potential pharmaceutical development (Peixoto et al., 2010).
Pharmacological Research
In pharmacological contexts, the chemical serves as a foundational structure for the development of novel compounds with potential therapeutic applications. Johnson et al. (2002) explored its use in the asymmetric synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, highlighting the enantioselective synthesis techniques that yield compounds for drug discovery. These methodologies are critical for the production of molecules with high specificity and efficacy in treating various diseases (Johnson et al., 2002).
Material Science
In material science, derivatives of this compound are investigated for their unique properties and applications. For example, research into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including piperidine, illustrates the compound's relevance in developing materials with specific optical characteristics. These findings are crucial for creating advanced materials for electronics, photonics, and related fields (Palion-Gazda et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;;/h1-2,7,9,15H,3-6H2,(H,16,17);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDLNXSHGOJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)
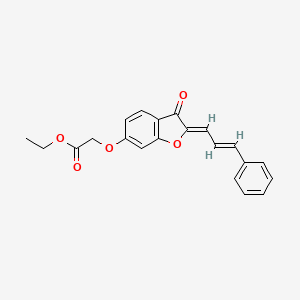
![N-[(oxolan-2-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2700058.png)
![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)
![Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2700066.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one](/img/structure/B2700068.png)
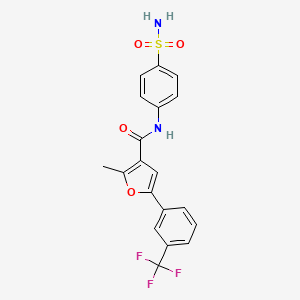
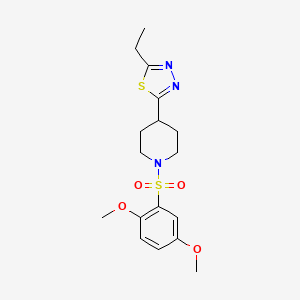
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2700076.png)
